molecular formula C21H26ClN3OS2 B2379760 N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride CAS No. 1216616-05-5

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride

Cat. No.: B2379760
CAS No.: 1216616-05-5
M. Wt: 436.03
InChI Key: LKXMNSOVKQKXKA-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a benzo[d]thiazole ring, a dimethylaminoethyl group, and a phenylthioacetamide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the benzo[d]thiazole derivative with 2-chloro-N,N-dimethylethylamine in the presence of a base such as potassium carbonate.

    Attachment of the Phenylthioacetamide Moiety: The final step includes the reaction of the intermediate with phenylthioacetic acid chloride in the presence of a base like triethylamine to form the desired acetamide. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzo[d]thiazole ring, leading to various reduced derivatives.

    Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzo[d]thiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, or cellular uptake mechanisms.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Industry

In industrial applications, this compound might be used in the development of specialty chemicals, dyes, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylaminoethyl group may facilitate binding to negatively charged sites, while the benzo[d]thiazole ring could engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)-N-(benzothiazol-2-yl)-2-(phenylthio)acetamide
  • N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzothiazol-2-yl)-2-(methylthio)acetamide

Uniqueness

Compared to similar compounds, N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS2.ClH/c1-15-12-16(2)20-18(13-15)22-21(27-20)24(11-10-23(3)4)19(25)14-26-17-8-6-5-7-9-17;/h5-9,12-13H,10-11,14H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXMNSOVKQKXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)CSC3=CC=CC=C3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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